REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8]2[O:12][N:11]=[C:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:9]=2[N+:18]([O-])=O)[CH:5]=[CH:6][CH:7]=1.[Cl-].[NH4+]>CCO.O.[Fe]>[NH2:18][C:9]1[C:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[N:11][O:12][C:8]=1[C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered after 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with ethyl acetate (3×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (20% ethyl acetate in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NOC1C1=CC(=CC=C1)Br)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 390 mg | |
YIELD: PERCENTYIELD | 17% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |